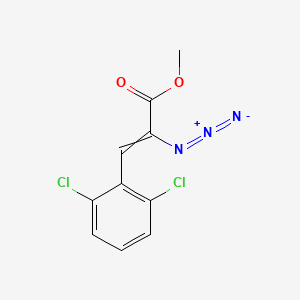
Methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate is an organic compound that contains an azide functional group Azides are known for their interesting reactivity and are often used in various chemical reactions, including cycloadditions and nucleophilic substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate typically involves the reaction of 2,6-dichlorobenzaldehyde with methyl azidoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Substitution: Sodium azide is often used as a nucleophile in substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products Formed
Cycloaddition: Triazoles are the major products formed from cycloaddition reactions.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amines are the primary products formed from reduction reactions.
Scientific Research Applications
Methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in bioconjugation techniques, such as the Staudinger ligation, for labeling biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism. In reduction reactions, the azide group is reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different substituents.
2,6-Dichlorophenyl Azide: Shares the same aromatic ring but lacks the ester functionality.
Methyl Azidoacetate: Contains the azide group and ester functionality but lacks the aromatic ring.
Uniqueness
Methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate is unique due to the combination of the azide group, ester functionality, and dichlorophenyl substituent. This combination imparts specific reactivity and properties that make it suitable for a wide range of applications in organic synthesis, materials science, and bioconjugation.
Properties
CAS No. |
98081-77-7 |
|---|---|
Molecular Formula |
C10H7Cl2N3O2 |
Molecular Weight |
272.08 g/mol |
IUPAC Name |
methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-17-10(16)9(14-15-13)5-6-7(11)3-2-4-8(6)12/h2-5H,1H3 |
InChI Key |
LAFMWCNBQUDRPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=C(C=CC=C1Cl)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















